![molecular formula C19H21BF2O3 B8083754 1,3,2-Dioxaborolane, 2-[3-[(3,5-difluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B8083754.png)
1,3,2-Dioxaborolane, 2-[3-[(3,5-difluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaborolane, 2-[3-[(3,5-difluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- is a boron-containing compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a dioxaborolane ring and a difluorophenyl group. It is often used in various chemical reactions and has applications in scientific research, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1,3,2-Dioxaborolane, 2-[3-[(3,5-difluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- typically involves the reaction of boronic acids or boronate esters with appropriate phenolic compounds. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between boronic acids and halides . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex boron-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborolane, 2-[3-[(3,5-difluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into borane derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, borane derivatives, and substituted phenyl compounds, which can be further utilized in various synthetic applications.
Scientific Research Applications
1,3,2-Dioxaborolane, 2-[3-[(3,5-difluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Biology: The compound can be used to label biomolecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 1,3,2-Dioxaborolane, 2-[3-[(3,5-difluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- exerts its effects involves the formation of covalent bonds with other molecules through its boron atom. This allows it to participate in various chemical reactions, such as cross-coupling and substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
Pinacol Boronate Esters: Commonly used in Suzuki–Miyaura coupling reactions due to their stability and reactivity.
Boronic Acids and Esters: A broad class of compounds with similar reactivity and applications.
Uniqueness
1,3,2-Dioxaborolane, 2-[3-[(3,5-difluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- is unique due to its specific structure, which includes a dioxaborolane ring and a difluorophenyl group. This structure imparts unique reactivity and stability, making it particularly useful in the synthesis of complex organic molecules and advanced materials.
Properties
IUPAC Name |
2-[3-[(3,5-difluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)14-6-5-7-17(10-14)23-12-13-8-15(21)11-16(22)9-13/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPTWRNSSVDPEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
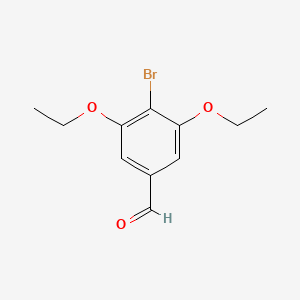
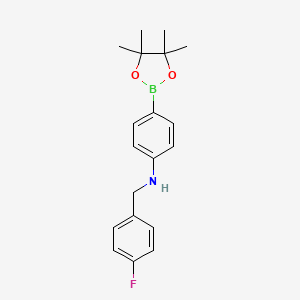
![1,3,2-Dioxaborolane, 2-[3-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B8083689.png)
![Benzonitrile, 2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]-](/img/structure/B8083694.png)
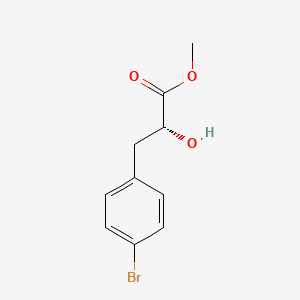
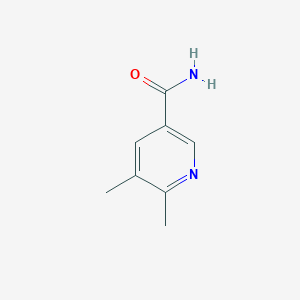
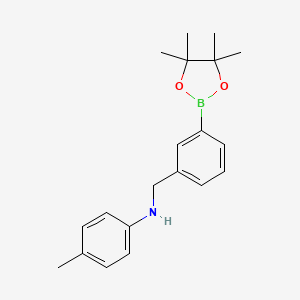
![[4-[(2-Pyridinylamino)methyl]phenyl]boronic acid](/img/structure/B8083724.png)
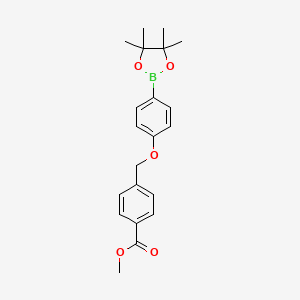
![Cyclohexanecarboxamide, N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8083739.png)
![B-[2-[[(2-Methylphenyl)amino]methyl]phenyl]boronic acid](/img/structure/B8083746.png)
![Benzamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8083748.png)
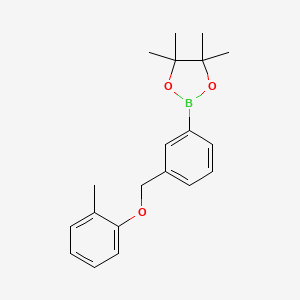
![1,3,2-Dioxaborolane, 2-[4-[(4-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B8083768.png)
